molecular formula C39H55Cl3N4ORu B1449477 AquaMet CAS No. 1414707-08-6

AquaMet

Cat. No. B1449477
CAS RN: 1414707-08-6
M. Wt: 803.3 g/mol
InChI Key: BDCPOCRCZBKEIS-UHFFFAOYSA-K
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Description

AquaMet is a new method of synthesizing and purifying compounds that has been developed in the last few years. This method is based on the use of an aqueous medium and is able to produce a wide range of compounds with high purity and in a short period of time. The AquaMet method has been used in a variety of applications, including pharmaceuticals, cosmetics, food, and environmental sciences.

Scientific Research Applications

Synthesis of E-olefins

AquaMet is utilized in the synthesis of E-olefins from internal Z-olefins or terminal olefins through intermolecular metathesis. This process is particularly suitable for water systems due to AquaMet’s quaternary ammonium group, which enhances its solubility and reactivity in aqueous media .

Ring-Closing Metathesis (RCM)

This catalyst is effective in ring-closing metathesis (RCM) , which is a valuable reaction in the formation of cyclic olefins from dienes or eneynes. The RCM process with AquaMet can be conducted under moderate yields, making it a practical choice for synthesizing complex molecular structures .

Drug Synthesis in Biological Environments

AquaMet has shown promise in the direct synthesis of drugs in vivo , which can potentially treat diseases without causing side effects in healthy tissues. It has been used to promote Ru-based olefin metathesis for synthesizing molecular scaffolds and antitumor drugs directly in blood .

Kinetic Protection in Biological Conditions

Research indicates that AquaMet can be kinetically protected for use under biological conditions. By replacing its chloride ligands with nitrates through simple anion-exchange, AquaMet demonstrates higher yields and faster reaction rates, which is beneficial for in vivo applications like drug synthesis and biomolecule labeling .

Supported Catalyst on Mesoporous Silica

AquaMet has been applied as a supported catalyst on mesoporous silica , leveraging the affinity between its quaternary ammonium group and silica. This application is significant for enhancing the catalyst’s stability and reusability, which is crucial for industrial-scale syntheses .

Olefin Metathesis in Water Treatment

In water treatment, AquaMet serves as a precipitating agent for certain metals found in wastewater systems. It’s designed for direct precipitation of chelated metals and chromate reduction, contributing to the production of easily dewatered high solids sludge .

properties

IUPAC Name

dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCPOCRCZBKEIS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H55Cl3N4ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AquaMet

CAS RN

1414707-08-6
Record name [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazin-1-ium-1-yl)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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